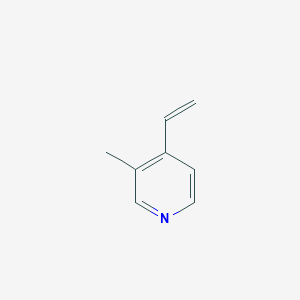

4-Ethenyl-3-methylpyridine

Overview

Description

4-Ethenyl-3-methylpyridine, also known as 3-methyl-4-vinylpyridine, is a chemical compound with the CAS Number: 45658-28-4 . It has a molecular weight of 119.17 . It is in liquid form .

Molecular Structure Analysis

The Inchi Code for 4-Ethenyl-3-methylpyridine is 1S/C8H9N/c1-3-8-4-5-9-6-7 (8)2/h3-6H,1H2,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Ethenyl-3-methylpyridine is a liquid at room temperature . It has a molecular weight of 119.17 . The storage temperature is -10 degrees .Scientific Research Applications

Separation of Isomers

4-Ethenyl-3-methylpyridine can be used in the separation of isomers. For example, it has been used in the separation of 3-methylpyridine (3MP) from 4-methylpyridine (4MP), which are extremely difficult to separate by conventional means .

Hydrohalogenation

4-Ethenyl-3-methylpyridine can be involved in hydrohalogenation reactions. These reactions involve the nucleophilic attack of halide ions .

Synthesis of Dihydropyridines

4-Ethenyl-3-methylpyridine can be used in the synthesis of 1,4-dihydropyridines and 1,2-dihydropyridines. These compounds have been synthesized regio- and stereoselectively from 4-methylpyridine with alkyl propiolates and secondary phosphine oxides .

Industrial Applications

4-Ethenyl-3-methylpyridine has extensive industrial applications. It is used as a solvent, colorant, and also as a precursor to countless pharmaceutical and agrochemical compounds. It is also used in the preparation of various polymers and textiles .

Synthesis of Solvents

Modern methods for the synthesis of solvents employ vapor phase condensation reactions of ethanol (or methanol) with compounds such as formaldehyde and ammonia. These reactions require the presence of zeolites, and produce mixtures of pyridine and the methylpyridine isomers .

Facile Separation Strategies

There is a need for alternative and more facile separation strategies for mixtures of pyridine and the methylpyridine isomers. 4-Ethenyl-3-methylpyridine can play a role in developing these strategies .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyridine derivatives can interact with various biological targets, such as enzymes and receptors, altering their function and leading to various physiological effects .

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

It is known that pyridine derivatives can be metabolized by various microorganisms, such as pseudonocardia sp, through initial hydroxylation . This process can lead to the formation of various metabolites, which can further interact with other biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and solubility, suggest that it may be readily absorbed and distributed in the body .

Result of Action

Based on the known effects of similar pyridine derivatives, it is plausible that the compound may influence various cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Action Environment

The action, efficacy, and stability of 4-Ethenyl-3-methylpyridine can be influenced by various environmental factors . For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy can be influenced by the specific biological environment in which it is acting .

properties

IUPAC Name |

4-ethenyl-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-4-5-9-6-7(8)2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFQAZVYTLCHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595546 | |

| Record name | 4-Ethenyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethenyl-3-methylpyridine | |

CAS RN |

45658-28-4 | |

| Record name | 4-Ethenyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

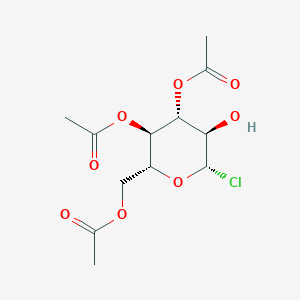

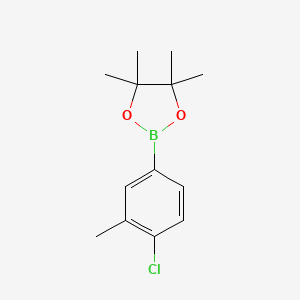

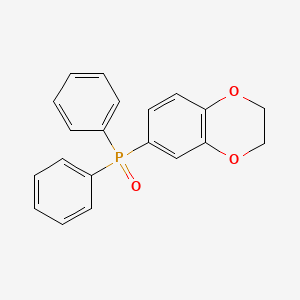

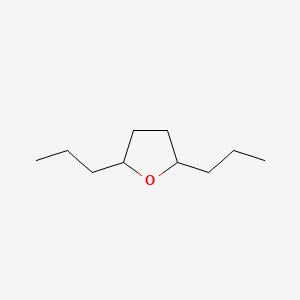

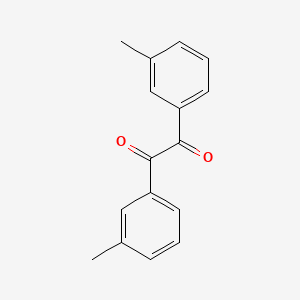

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-2-enethioate](/img/structure/B3052741.png)

![3-Oxabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3052744.png)

![2-Methylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B3052751.png)

![1,4-Bis[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B3052752.png)